molecular formula C9H10N4O2 B1529115 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid CAS No. 1955506-82-7

1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Cat. No.: B1529115
CAS No.: 1955506-82-7
M. Wt: 206.2 g/mol
InChI Key: QSEUYSBMZHVAGJ-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is unique due to its specific substitution pattern, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties .

Biological Activity

1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzo[d][1,2,3]triazole core, which is known for its pharmacological versatility. The presence of the aminoethyl group and carboxylic acid moiety contributes to its solubility and reactivity.

Structural Formula

C9H10N4O2\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity
  • Antimicrobial Activity
  • Anti-inflammatory Effects
  • Neuroprotective Properties

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a study revealed that derivatives of benzo[d][1,2,3]triazole showed promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)25.72 ± 3.95
Other derivativesVarious<50

Flow cytometry analyses indicated that treatment with this compound induced apoptosis in MCF-7 cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli40 µg/mL
Pseudomonas aeruginosa50 µg/mL
Staphylococcus aureus30 µg/mL

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of the compound through inhibition of pro-inflammatory cytokines. In animal models, administration of this compound resulted in reduced levels of TNF-alpha and IL-6.

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It has been suggested that the compound affects signaling pathways such as PI3K/Akt and MAPK pathways.

Case Study 1: Anticancer Efficacy

A study involving the administration of the compound to tumor-bearing mice demonstrated a significant reduction in tumor growth compared to control groups. The observed IC50 values were comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics like ceftriaxone, this compound exhibited similar or superior antimicrobial activity against resistant strains .

Properties

IUPAC Name

1-(2-aminoethyl)benzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-3-4-13-8-2-1-6(9(14)15)5-7(8)11-12-13/h1-2,5H,3-4,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEUYSBMZHVAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=NN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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